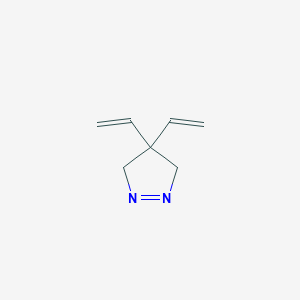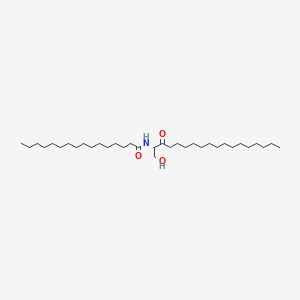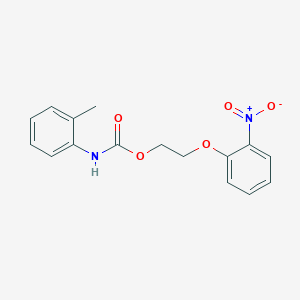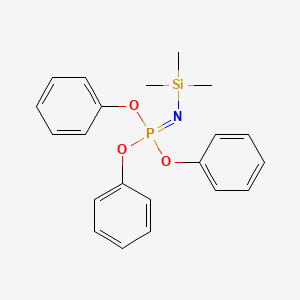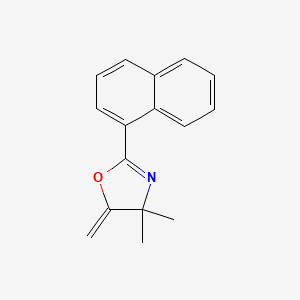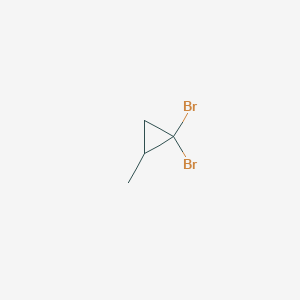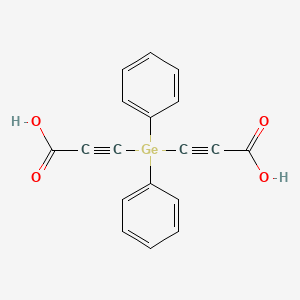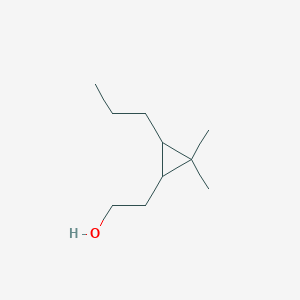
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is characterized by a cyclopropyl ring substituted with dimethyl and propyl groups, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the hydroxyl group. One common method is the reaction of 2,2-dimethyl-3-propylcyclopropane with ethylene oxide under acidic or basic conditions to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)ethan-1-ol
- 2-(3-Propylcyclopropyl)ethan-1-ol
- 2-(2,2-Dimethyl-3-butylcyclopropyl)ethan-1-ol
Uniqueness
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol is unique due to the specific arrangement of its substituents on the cyclopropyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62603-53-6 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-3-propylcyclopropyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-4-5-8-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
JRBRWMFVIYEPFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(C1(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
